2-Pyrrolidinone, 1-(3,7,11-trimethyldodecyl)-

描述

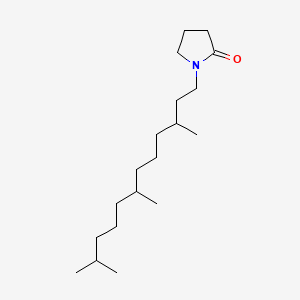

2-Pyrrolidinone, 1-(3,7,11-trimethyldodecyl)-, is a substituted pyrrolidinone derivative characterized by a branched alkyl chain (3,7,11-trimethyldodecyl) attached to the nitrogen atom of the pyrrolidinone ring.

属性

CAS 编号 |

63913-37-1 |

|---|---|

分子式 |

C19H37NO |

分子量 |

295.5 g/mol |

IUPAC 名称 |

1-(3,7,11-trimethyldodecyl)pyrrolidin-2-one |

InChI |

InChI=1S/C19H37NO/c1-16(2)8-5-9-17(3)10-6-11-18(4)13-15-20-14-7-12-19(20)21/h16-18H,5-15H2,1-4H3 |

InChI 键 |

XCADPUVJDQXSTQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCC(C)CCCC(C)CCN1CCCC1=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The closest analogue in the provided evidence is 1-(3-aminopropyl)-2-pyrrolidinone (CAS 7663-77-6), which shares the pyrrolidinone core but differs in the substituent group (aminopropyl vs. trimethyldodecyl). Key differences include:

- Substituent Length and Branching: The trimethyldodecyl group is a long, branched alkyl chain, whereas the aminopropyl group is shorter and linear. This difference likely enhances the lipophilicity of 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone compared to the aminopropyl derivative .

- Functional Groups: The aminopropyl group introduces a primary amine (-NH₂), enabling hydrogen bonding and reactivity in synthesis. In contrast, the trimethyldodecyl group is nonpolar, suggesting reduced solubility in polar solvents .

Physicochemical Properties

A comparative analysis based on available data is summarized below:

常见问题

Q. What are the recommended synthetic routes for 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

The synthesis of branched alkyl-substituted pyrrolidinones typically involves alkylation of the pyrrolidinone ring using alkyl halides or aldehydes under nucleophilic conditions. For example, analogous compounds like 1-(4-chlorophenyl)-2-pyrrolidinone are synthesized via coupling reactions between substituted benzaldehydes and pyrrolidinone derivatives . For 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone, a plausible method includes:

- Step 1 : Reacting 3,7,11-trimethyldodecyl bromide with 2-pyrrolidinone in the presence of a base (e.g., NaH) in anhydrous THF at 60–80°C.

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1:1.2 molar ratio of pyrrolidinone to alkyl halide) and reaction time (12–24 hours) to maximize yield. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : H and C NMR can resolve the branched alkyl chain (e.g., methyl group signals at δ 0.8–1.2 ppm) and pyrrolidinone ring protons (δ 2.2–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~337.5 g/mol for CHNO). Compare fragmentation patterns with analogous compounds like 1-(4-nitrophenyl)-2-pyrrolidinone .

- IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1680–1720 cm and N-H bending (if present) at ~1550 cm .

Advanced Research Questions

Q. How do steric effects from the 3,7,11-trimethyldodecyl chain influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky alkyl chain may hinder nucleophilic attack at the pyrrolidinone carbonyl group. To assess this:

- Experimental Design : Compare reaction rates with less hindered analogs (e.g., 1-butyl-2-pyrrolidinone) using a model nucleophile (e.g., sodium methoxide).

- Kinetic Analysis : Monitor progress via UV-Vis spectroscopy or HPLC. Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡).

- Computational Modeling : Perform DFT calculations to visualize steric hindrance and transition-state geometries .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies may arise from impurities or methodological differences. Mitigation strategies include:

- Standardized Calorimetry : Use differential scanning calorimetry (DSC) with >98% pure samples (verified via HPLC).

- Collaborative Validation : Cross-check data across labs using identical protocols. Reference databases like NIST Chemistry WebBook for analogous compounds (e.g., 1-(4-methylphenyl)-2-pyrrolidinone) .

Q. What strategies are recommended for studying its interactions with biological targets (e.g., enzymes or membranes)?

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for lipid bilayers or proteins.

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid membranes, focusing on the alkyl chain’s hydrophobicity and flexibility .

- In Vitro Toxicity Screening : Assess cytotoxicity in HEK-293 or HepG2 cells using MTT assays, referencing safety data from related pyrrolidinones .

Data Analysis and Interpretation

Q. How should researchers address low yields in large-scale synthesis?

- Troubleshooting :

- Catalyst Optimization : Test palladium or nickel catalysts for improved coupling efficiency.

- Solvent Effects : Replace THF with DMF or DMSO to enhance solubility of the alkyl halide.

- Scale-Up Protocols : Use flow chemistry systems to maintain consistent temperature and mixing .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, steric bulk) with biological activity.

- Machine Learning : Train models on datasets of pyrrolidinone analogs (e.g., herbicidal activity in 1-(3-substituted benzyl)-2-pyrrolidinones) to predict novel derivatives .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。